tert-Butyl (4-cyano-1-methyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
tert-Butyl (4-cyano-1-methyl-1H-pyrazol-5-yl)carbamate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-cyano-1-methyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 4-cyano-1-methyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-cyano-1-methyl-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
tert-Butyl (4-cyano-1-methyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-cyano-1-methyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl (methyl)carbamate: A similar compound with a bromo substituent, used as a pharmaceutical intermediate.
tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: Another carbamate derivative with different functional groups.
Uniqueness
tert-Butyl (4-cyano-1-methyl-1H-pyrazol-5-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and carbamate groups make it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-2-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H14N4O2/c1-10(2,3)16-9(15)13-8-7(5-11)6-12-14(8)4/h6H,1-4H3,(H,13,15) |
InChI Key |
VSUOPORUKOEMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C)C#N |
Origin of Product |
United States |
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